molecular formula C12H18BrNO2S B5887760 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B5887760
M. Wt: 320.25 g/mol
InChI Key: CQWNLVGPMSMOAJ-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C12H18BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, diethylamino, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    N,N-Diethylation: The brominated intermediate is then subjected to N,N-diethylation using diethylamine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 5-amino-N,N-diethyl-2,4-dimethylbenzenesulfonamide or 5-thio-N,N-diethyl-2,4-dimethylbenzenesulfonamide can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Reactions: Acts as a reagent in various organic transformations.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry:

    Chemical Manufacturing: Employed in the production of specialty chemicals and materials.

    Catalysis: Explored as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The diethylamino group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • 5-bromo-N,N-diethyl-2-methylbenzamide
  • 4-bromo-N,N-dimethylaniline

Comparison:

  • Structural Differences: While 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide has both bromine and sulfonamide groups, similar compounds may lack one of these functional groups, affecting their reactivity and applications.
  • Reactivity: The presence of the sulfonamide group in this compound makes it more reactive in certain substitution reactions compared to its analogs.
  • Applications: The unique combination of functional groups in this compound broadens its range of applications in chemical synthesis and pharmaceutical research.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-11(13)9(3)7-10(12)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWNLVGPMSMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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